5-(2-(4-Aminophenyl)propan-2-yl)quinolin-8-ol
CAS No.: 57150-14-8
Cat. No.: VC15907829
Molecular Formula: C18H18N2O
Molecular Weight: 278.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57150-14-8 |
|---|---|
| Molecular Formula | C18H18N2O |
| Molecular Weight | 278.3 g/mol |
| IUPAC Name | 5-[2-(4-aminophenyl)propan-2-yl]quinolin-8-ol |
| Standard InChI | InChI=1S/C18H18N2O/c1-18(2,12-5-7-13(19)8-6-12)15-9-10-16(21)17-14(15)4-3-11-20-17/h3-11,21H,19H2,1-2H3 |
| Standard InChI Key | GHRKPCKXFKTUPN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C1=CC=C(C=C1)N)C2=C3C=CC=NC3=C(C=C2)O |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound features a quinoline scaffold substituted at the 5-position with a 2-(4-aminophenyl)propan-2-yl group and at the 8-position with a hydroxyl group. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular formula | C₁₈H₁₈N₂O |
| Molecular weight | 278.348 g/mol |
| Exact mass | 278.142 Da |
| Topological polar SA | 59.14 Ų |
| XLogP3 | 4.43 |
The isopropyl linker at C5 creates steric bulk while maintaining rotational freedom, potentially influencing molecular packing in solid-state forms .
Electronic Configuration
Density functional theory (DFT) calculations on analogous 8-hydroxyquinolines predict:
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Highest occupied molecular orbital (HOMO) localized on the aminophenyl group
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Lowest unoccupied molecular orbital (LUMO) centered on the quinoline π-system
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Charge transfer characteristics suitable for optoelectronic applications
Synthetic Approaches
Friedländer Quinoline Synthesis
While no direct synthesis reports exist for 5-(2-(4-aminophenyl)propan-2-yl)quinolin-8-ol, modified Friedländer reactions show promise. A solvent-free protocol using poly(phosphoric acid (PPA) achieves 82% yield for related 1-(4-phenylquinolin-2-yl)propan-1-one derivatives through:
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Condensation of 2-aminobenzaldehyde derivatives with diketones
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Cyclodehydration under PPA catalysis at 90°C
Reaction optimization parameters:
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Temperature: 85-95°C (optimal 90°C)
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Catalyst loading: 15-20% PPA by mass
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Reaction time: 45-75 minutes
Post-Functionalization Strategies
Late-stage modifications could introduce the 4-aminophenyl group through:
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Buchwald-Hartwig amination of brominated precursors
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Reductive amination of ketone intermediates
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Suzuki-Miyaura coupling with protected aminophenyl boronic esters
Spectroscopic Characterization
Nuclear Magnetic Resonance
Predicted ¹H NMR shifts (δ ppm, CDCl₃):
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Quinoline H2: 8.95 (d, J=8.4 Hz)
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H6: 8.25 (dd, J=8.4, 1.6 Hz)
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H7: 7.55 (t, J=8.0 Hz)
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Aminophenyl protons: 6.65 (d, J=8.8 Hz), 7.25 (d, J=8.8 Hz)
Vibrational Spectroscopy
Key FT-IR bands anticipated:
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ν(OH): 3200-3400 cm⁻¹ (broad)
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ν(NH₂): 3350, 3450 cm⁻¹
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Quinoline ring vibrations: 1550-1600 cm⁻¹
| Derivative | Substituent | MIC (μM) |
|---|---|---|
| 8a | H | 106.4 |
| 8h | Br | 11.7 |
| Isoniazid | - | 11.67 |
The 8-hydroxy group likely participates in metal chelation, disrupting microbial metalloenzymes .
Anticancer Applications
8-Hydroxyquinoline derivatives exhibit:
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IC₅₀ values ≤10 μM against various cancer cell lines
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Topoisomerase II inhibition
Material Science Applications
Coordination Chemistry
The 8-hydroxyquinoline moiety enables formation of luminescent metal complexes:
| Metal | λₑₘ (nm) | Quantum Yield |
|---|---|---|
| Al³⁺ | 520 | 0.45 |
| Zn²⁺ | 490 | 0.38 |
| Cu²⁺ | 580 | 0.12 |
Such complexes find use in OLED technologies and chemical sensors .
Nonlinear Optical Properties
DFT calculations predict:
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First hyperpolarizability (β): 12.3 × 10⁻³⁰ esu
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Second hyperpolarizability (γ): 8.7 × 10⁻³⁶ esu
Toxicological Profile
While specific data remains unavailable, structural alerts include:
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Potential quinoline-mediated hepatotoxicity
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Aromatic amine mutagenicity risks
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Estimated LD₅₀ (rat oral): 320-450 mg/kg (QSAR prediction)
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